molecular formula C25H29NO5 B14933968 (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide

(e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide

Cat. No.: B14933968
M. Wt: 423.5 g/mol
InChI Key: ZQMFMTWZEAZXMU-CXUHLZMHSA-N
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Description

The compound (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy, methoxy, and methyl-substituted isobenzofuran moiety, along with a phenethylhexenamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the isobenzofuran moiety: This can be achieved through a series of reactions including Friedel-Crafts acylation, followed by cyclization and functional group modifications.

    Introduction of the phenethylhexenamide chain: This step involves the coupling of the isobenzofuran intermediate with a phenethylhexenamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups in the isobenzofuran moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide: Lacks the phenethyl group, which may affect its bioactivity and chemical properties.

    (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhexanamide: Lacks the double bond in the hexenamide chain, which may influence its reactivity and interactions.

Uniqueness

The presence of both the isobenzofuran moiety and the phenethylhexenamide chain in (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide makes it unique. This combination of structural features can lead to distinct chemical reactivity and potential bioactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-phenylethyl)hex-4-enamide

InChI

InChI=1S/C25H29NO5/c1-16(10-12-21(27)26-14-13-18-7-5-4-6-8-18)9-11-19-23(28)22-20(15-31-25(22)29)17(2)24(19)30-3/h4-9,28H,10-15H2,1-3H3,(H,26,27)/b16-9+

InChI Key

ZQMFMTWZEAZXMU-CXUHLZMHSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC=CC=C3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC=CC=C3)O

Origin of Product

United States

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